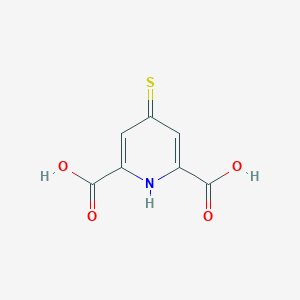

4-Sulfanylidene-1H-pyridine-2,6-dicarboxylic acid

Description

Properties

IUPAC Name |

4-sulfanylidene-1H-pyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4S/c9-6(10)4-1-3(13)2-5(8-4)7(11)12/h1-2H,(H,8,13)(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCAMEYAPIZEIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=CC1=S)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871884-79-6 | |

| Record name | 4-sulfanylpyridine-2,6-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thiolation of Halogenated Precursors

A widely adopted approach for introducing sulfanylidene groups into pyridine derivatives involves nucleophilic substitution of halogen atoms with thiol sources. For instance, 2-chloronicotinonitrile reacts with thiourea in ethanol under reflux to yield 2-sulfanylidene-1H-pyridine-3-carbonitrile with an 82% yield. This method leverages the displacement of chloride by the thiourea-derived thiolate ion, followed by acidification to protonate the intermediate.

Adapting this strategy to 4-sulfanylidene-1H-pyridine-2,6-dicarboxylic acid would require a halogenated precursor such as 4-chloro-pyridine-2,6-dicarboxylic acid . However, the synthesis of this precursor remains undocumented in the literature, posing a significant bottleneck. Theoretical pathways suggest that chlorination of pyridine-2,6-dicarboxylic acid using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) could introduce the chloride group at position 4, but regioselectivity and side reactions (e.g., esterification of carboxylic acids) must be carefully controlled.

Oxidation-Hydrolysis Routes

One-Pot Oxidation of Substituted Quinolines

The oxidation of quinoline derivatives to pyridinedicarboxylic acids offers a viable pathway. For example, unsubstituted quinoline reacts with sodium chlorate (NaClO₃) in sulfuric acid (H₂SO₄) under catalytic copper oxide (CuO) to yield pyridine-2,3-dicarboxylic acid in 60–72% yields. This method involves a radical-mediated oxidation mechanism, where the chlorate ion abstracts hydrogen atoms from the quinoline ring, leading to ring contraction and carboxylation.

To adapt this method for 4-sulfanylidene-1H-pyridine-2,6-dicarboxylic acid, a 4-thiol-substituted quinoline precursor would need to be synthesized. Thiolation of quinoline at position 4 could be achieved via directed ortho-metalation (DoM) strategies, where a directing group (e.g., sulfoxide) facilitates lithiation followed by sulfur electrophile quenching. Subsequent oxidation would then introduce carboxylic acid groups at positions 2 and 6. However, the stability of the thiol group under strongly acidic and oxidative conditions remains a concern, necessitating protective group strategies such as acetylation.

One-Pot Multicomponent Syntheses

Catalytic Condensation of Pyruvates and Aldehydes

A novel one-pot method developed by OIST researchers produces 4-substituted pyridine-2,6-dicarboxylic acid derivatives from pyruvates, aldehydes, and ammonium acetate using a pyrrolidine-acetic acid catalyst. This approach employs a tandem Knoevenagel condensation and cyclization mechanism, forming a dihydropyran intermediate that aromatizes to the pyridine ring.

Introducing a sulfanylidene group at position 4 would require substituting the aldehyde component with a thiol-containing aldehyde (e.g., mercaptoacetaldehyde). However, the high reactivity of thiols may lead to side reactions such as disulfide formation or catalyst poisoning. Modulating reaction conditions—such as using inert atmospheres and low temperatures—could mitigate these issues.

Comparative Analysis of Synthetic Routes

The table below summarizes the feasibility, yields, and challenges of the discussed methods:

Chemical Reactions Analysis

Types of Reactions

4-Sulfanylidene-1H-pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.

Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Thiol derivatives.

Substitution: Esters or amides.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Applications:

4-Sulfanylidene-1H-pyridine-2,6-dicarboxylic acid and its derivatives have been identified as promising candidates for the treatment and prevention of proliferative diseases. These include conditions such as cancer, atherosclerosis, rheumatoid arthritis, psoriasis, idiopathic pulmonary fibrosis, scleroderma, and liver cirrhosis. The compounds demonstrate efficacy through mechanisms that may involve inhibition of specific cellular pathways associated with these diseases .

Pharmaceutical Formulations:

The compound can be formulated into various pharmaceutical preparations including tablets, capsules, and injectable solutions. Its versatility allows for multiple routes of administration, enhancing patient compliance and therapeutic effectiveness .

Drug Development

Synthesis of Bioactive Molecules:

4-Sulfanylidene-1H-pyridine-2,6-dicarboxylic acid serves as a crucial building block in the synthesis of bioactive molecules. Its derivatives are utilized in creating chemical probes for biological research and solid-supported reagents . The development of novel synthetic methods has improved the efficiency of producing these derivatives under mild conditions and high atom economy, which is beneficial for large-scale applications .

Case Study: Novel Synthesis Techniques

Recent advancements in synthesis techniques have enabled researchers to produce 4-substituted pyridine-2,6-dicarboxylic acid derivatives using a one-pot reaction method. This approach simplifies the synthetic route and reduces the need for harsh chemicals or extended reaction times . Such innovations are critical for accelerating drug discovery processes.

Biological Research

Chemical Probes:

The compound is increasingly being used as a chemical probe in biological research to visualize cellular processes and interactions at the molecular level. Its ability to selectively bind to target biomolecules makes it an invaluable tool for studying complex biological systems .

Solid-Supported Reagents:

In addition to its role as a chemical probe, 4-sulfanylidene-1H-pyridine-2,6-dicarboxylic acid derivatives are employed as solid-supported reagents in organic synthesis. This application allows for easier separation and purification of products in multi-step reactions .

Summary Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Medicinal Chemistry | Treatment of proliferative diseases such as cancer and rheumatoid arthritis | Targeted therapy with potential for fewer side effects |

| Drug Development | Building block for bioactive molecules; novel synthesis methods | Improved efficiency in drug discovery |

| Biological Research | Chemical probes for visualization of cellular processes | Enhanced understanding of biological interactions |

| Solid-Supported Reagents | Used in organic synthesis for easier product isolation | Simplifies purification processes |

Mechanism of Action

The mechanism of action of 4-Sulfanylidene-1H-pyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets. The sulfanylidene group can form strong interactions with metal ions, making it a potential ligand in coordination chemistry. Additionally, the carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Pyridine-2,6-dicarboxylic Acid (DPA)

- Structure : Lacks substituents at position 3.

- Coordination Chemistry: Forms mononuclear or polynuclear complexes with metals (e.g., Co(II), Ni(II)) via N,O,O-tridentate binding. Used in catalysis, luminescent materials, and antimicrobial agents .

- Biological Activity : Inhibits metallo-β-lactamases (e.g., NDM-1, IMP-1) with 75% inhibition efficacy against MtbDHDPS .

- Applications : Precursor for pharmaceuticals, agrochemicals, and functional materials .

4-Hydroxy-pyridine-2,6-dicarboxylic Acid (Chelidamic Acid)

- Structure : Hydroxyl group at position 4.

- Coordination Chemistry : Binds vanadium(IV/V) ions, forming distinct speciation profiles compared to DPA. The hydroxyl group enhances hydrogen bonding and alters redox behavior .

- Biological Role : Found in natural compounds and alkaloid degradation pathways .

1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic Acid

4-Iodopyridine-2,6-dicarboxylic Acid

- Structure : Iodo substituent at position 4.

- Coordination Modes : Acts as a bridging or terminal ligand. The bulky iodine participates in halogen bonding, influencing crystal packing and material properties .

- Electronic Effects : Electron-withdrawing iodine reduces basicity of the pyridine nitrogen compared to sulfanylidene derivatives.

Thiazolidine-2,4-dicarboxylic Acid

4-Oxopiperidine-2,6-dicarboxylic Acid

- Structure : Saturated six-membered piperidine ring with an oxo group.

- Solubility : Higher solubility in polar solvents compared to aromatic DPA derivatives due to reduced aromaticity .

- Enzyme Interactions : Acts as a transition-state analog in succinyltransferase inhibition (Ki = 58 nM) .

Key Comparative Data

Discussion of Structural and Functional Differences

- Steric Influence : The sulfanylidene group is less bulky than iodine (4-iodo-DPA) but may introduce steric hindrance compared to hydroxyl or oxo groups.

- Biological Selectivity : Thiazolidine-2,4-dicarboxylic acid’s cyclic structure confers selectivity for specific metallo-β-lactamases, while DPA derivatives show broader inhibition .

- Solubility and Stability : Sulfur’s hydrophobic nature may reduce aqueous solubility compared to hydroxyl or carboxylate-rich analogs, impacting pharmaceutical applications .

Biological Activity

4-Sulfanylidene-1H-pyridine-2,6-dicarboxylic acid, also known as a derivative of pyridine-2,6-dicarboxylic acid, has garnered attention for its diverse biological activities. This compound is part of a larger class of pyridine derivatives that exhibit significant pharmacological properties, including antimicrobial, antiviral, and enzyme inhibitory activities. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-sulfanylidene-1H-pyridine-2,6-dicarboxylic acid features a pyridine ring with two carboxylic acid groups and a sulfanylidene group. This unique configuration contributes to its reactivity and biological interactions.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of 4-sulfanylidene-1H-pyridine-2,6-dicarboxylic acid and its metal complexes against various pathogens. For instance:

- Antibacterial Effects : In one study, metal complexes derived from pyridine-2,6-dicarboxylic acid exhibited moderate antibacterial activity against several strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The zone of inhibition ranged from 20 mm to 28 mm depending on the complex used .

- Antifungal Activity : The same complexes showed significant antifungal activity against species such as Aspergillus niger, with inhibition zones reaching up to 23 mm .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit metallo-beta-lactamases (MBLs), particularly the NDM-1 enzyme. Research indicates that derivatives like pyridine-2,6-dithiocarboxylic acid (PDTC), structurally related to our compound of interest, can inhibit NDM-1 activity effectively. This inhibition was attributed to the chelation of zinc ions in the enzyme's active site .

Study on Antimicrobial Properties

A detailed investigation into the antimicrobial properties of various pyridine derivatives revealed that 4-sulfanylidene-1H-pyridine-2,6-dicarboxylic acid showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined across multiple strains:

| Pathogen | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 55 | 20 |

| Escherichia coli | 50 | 22 |

| Pseudomonas aeruginosa | 61 | 21 |

This table illustrates the compound's effectiveness compared to standard antibiotics such as amoxicillin .

The biological activity of 4-sulfanylidene-1H-pyridine-2,6-dicarboxylic acid is thought to arise from its ability to interact with cellular targets through chelation mechanisms. By binding to metal ions essential for microbial growth and enzyme function, this compound disrupts vital processes within the pathogens.

Q & A

(Basic) How is 4-sulfanylidene-1H-pyridine-2,6-dicarboxylic acid synthesized and characterized in academic research?

Methodological Answer:

The compound is typically synthesized via oxidation of pyridine derivatives using potassium permanganate under aqueous conditions, yielding ~64% efficiency (industrial methods prioritize oxidation routes) . Characterization involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.